molecular formula C13H12ClNO3 B8669300 2-Chloro-3-(1,3-dioxolan-2-yl)-6-methoxyquinoline

2-Chloro-3-(1,3-dioxolan-2-yl)-6-methoxyquinoline

Cat. No. B8669300
M. Wt: 265.69 g/mol
InChI Key: GSFNMVNRMSGHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(1,3-dioxolan-2-yl)-6-methoxyquinoline is a useful research compound. Its molecular formula is C13H12ClNO3 and its molecular weight is 265.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-(1,3-dioxolan-2-yl)-6-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(1,3-dioxolan-2-yl)-6-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-3-(1,3-dioxolan-2-yl)-6-methoxyquinoline

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

2-chloro-3-(1,3-dioxolan-2-yl)-6-methoxyquinoline

InChI

InChI=1S/C13H12ClNO3/c1-16-9-2-3-11-8(6-9)7-10(12(14)15-11)13-17-4-5-18-13/h2-3,6-7,13H,4-5H2,1H3

InChI Key

GSFNMVNRMSGHBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C3OCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-6-methoxyquinoline-3-carbaldehyde (4.01 g, 18.10 mmol) in toluene (200 mL) in a 500 mL round-bottomed flask equipped with a magnetic stirrer under N2 was added ethylene glycol (1.20 mL, 21.52 mmol) followed by p-toluenesulfonic acid monohydrate (348 mg, 1.83 mmol). The mixture was stirred overnight under reflux using a Dean-Stark apparatus. After cooling to RT, the mixture was concentrated at 40° C. under vacuum, then the residue was diluted with saturated aqueous NaHCO3 solution (40 mL) before extraction with CH2Cl2 (100 mL). The organic phase was isolated, washed with brine (20 mL), dried over Na2SO4, filtered and concentrated at 40° C. under vacuum. Purification by column chromatography (SiO2, eluent cyclohexane:EtOAc=100:0 to 92:8 to 75:25) gave 2-chloro-3-(1,3-dioxolan-2-yl)-6-methoxyquinoline SMA 44002 as a white solid (4.39 g, 91% yield).
Quantity
4.01 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
348 mg
Type
reactant
Reaction Step Three
Name
Yield
91%

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